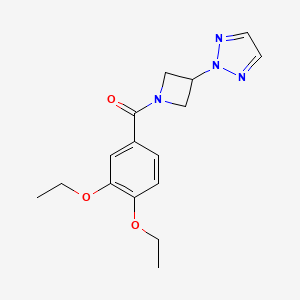

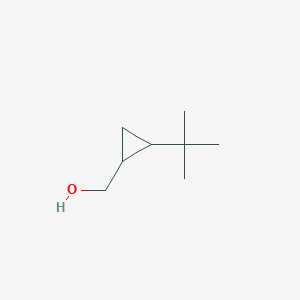

(2-Tert-butylcyclopropyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Tert-butylcyclopropyl)methanol” is an organic compound with the chemical formula C8H16O and a molecular weight of 128.21 . It appears as a liquid .

Molecular Structure Analysis

The molecular structure of “(2-Tert-butylcyclopropyl)methanol” is represented by the InChI stringInChI=1S/C8H16O/c1-8(2-3)7-4-6(7)5-9/h6-7-9H-4-5H2-1-3H3 . The corresponding SMILES string is CC(C)(C)C1CC1CO .

Aplicaciones Científicas De Investigación

Metal−Ligand Bifunctional Catalysis

A study highlights the catalytic role of ruthenium complexes in hydrogen transfer between alcohols and carbonyl compounds, showcasing methanol's participation in novel catalysis pathways (Yamakawa, Ito, & Noyori, 2000). This research underscores the importance of methanol and related compounds in facilitating asymmetric transformations, an area potentially relevant to the utilization of (2-Tert-butylcyclopropyl)methanol in synthetic chemistry.

Lipid Dynamics and Methanol

Research into the effects of methanol on lipid dynamics reveals its significant impact on the behavior of biological membranes, such as increased mixing and transfer kinetics of lipid molecules (Nguyen et al., 2019). This could suggest avenues for investigating (2-Tert-butylcyclopropyl)methanol's interactions with biological systems, particularly in the context of membrane biophysics and solubilizing agents for membrane proteins.

Methanol Utilization in Microbial Engineering

A significant advance in biotechnology is the engineering of Escherichia coli to utilize methanol for growth and production, demonstrating methanol's potential as a renewable substrate for chemical production (Chen et al., 2018). This work suggests potential research directions for (2-Tert-butylcyclopropyl)methanol in microbial metabolic engineering for the biosynthesis of valuable chemicals.

Gold(I)-Catalyzed Reactions

The catalytic capabilities of gold(I) complexes in the synthesis of vinylsilanes from acetylenic allylsilanes, using methanol as a nucleophile, highlight the role of methanol in enabling key chemical transformations (Horino, Luzung, & Toste, 2006). This research could inform the use of (2-Tert-butylcyclopropyl)methanol in similar catalytic processes, potentially offering new routes to complex molecular architectures.

Methanol in Hydrogen Generation

An overview of methanol's role in hydrogen generation, particularly through membrane reactor technology, outlines its utility as a chemical feedstock and energy carrier (Dalena et al., 2018). This underscores the potential of (2-Tert-butylcyclopropyl)methanol and similar compounds in sustainable energy applications, including fuel cell technologies.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2-tert-butylcyclopropyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,3)7-4-6(7)5-9/h6-7,9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZZGNVEEWKQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Tert-butylcyclopropyl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2441577.png)

![Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2441582.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2441583.png)

![3-(4-(Tert-butyl)phenyl)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2441588.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)